molecular formula C21H20O5 B15364515 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

Cat. No.: B15364515
M. Wt: 352.4 g/mol
InChI Key: WNPXKGNSVXNVDS-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:

  • Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.

  • Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.

  • Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:

  • Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.

  • Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.

Types of Reactions

  • Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.

  • Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.

  • Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.

Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.

  • Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.

Comparison with Similar Compounds

Compared to other naphthalenecarboxylic acid derivatives:

  • 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.

  • Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.

And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

WNPXKGNSVXNVDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC

Origin of Product

United States

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